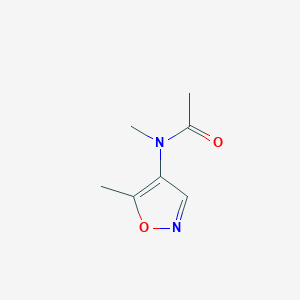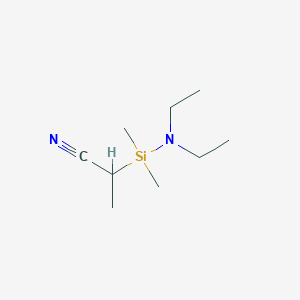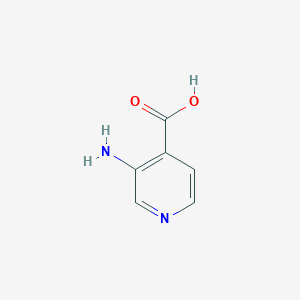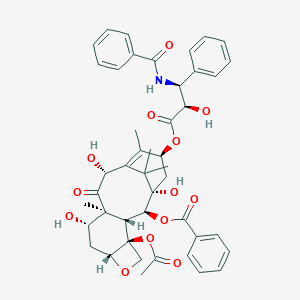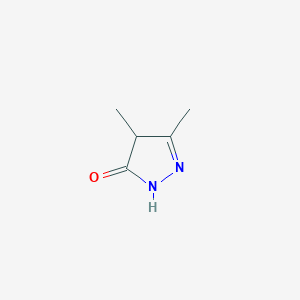
3,4-二甲基-5-吡唑啉酮
描述
3,4-Dimethyl-5-pyrazolone (DMP) is an important chemical compound used in a variety of applications, including scientific research, industrial production, and medicine. DMP is a heterocyclic compound, meaning it contains a ring of atoms with at least one heteroatom (an atom other than carbon) in its structure. DMP is a colorless, crystalline solid with a melting point of 149-150°C and a boiling point of 200°C. It is soluble in water and alcohols, and is used in a variety of applications due to its unique properties.
科学研究应用
抗癌活性
3,4-二甲基-5-吡唑啉酮已被用于合成吡唑并[3,4-d]嘧啶,这些化合物已显示出对MCF-7(乳腺腺癌)和A549(肺癌)细胞系的体外显著细胞毒活性 . 这些化合物有潜力成为进一步优化为抗癌药物的新候选药物 .
抗炎和镇痛特性
吡唑啉酮衍生物,包括3,4-二甲基-5-吡唑啉酮,已被广泛用作抗炎药和镇痛药 . 这些化合物已显示出广泛的生物学和药理学活性 .
抗菌和抗真菌活性
吡唑衍生物已显示出多种生物活性,包括抗菌和抗真菌特性 . 这使得3,4-二甲基-5-吡唑啉酮成为开发新型抗菌和抗真菌药物的有价值的化合物 .
抗糖尿病药物
吡唑衍生物,包括3,4-二甲基-5-吡唑啉酮,已显示出作为抗糖尿病药物的潜力 . 这为开发治疗糖尿病的新疗法开辟了新的可能性 .
染料工业中的应用
5-吡唑啉酮衍生物,包括3,4-二甲基-5-吡唑啉酮,用作棉花偶氮染料,以提高亮度和耐光性等品质 .
新型化合物的合成
安全和危害
未来方向
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future directions of 3,4-Dimethyl-5-pyrazolone could involve its use in the synthesis of more complex compounds with potential pharmaceutical applications .
作用机制
Target of Action
3,4-Dimethyl-5-pyrazolone is a derivative of pyrazolone, a 5-membered heterocycle containing two adjacent nitrogen atoms . Pyrazolones are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
Pyrazolones, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazolones take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazolones are known to be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Derivatives of pyrazolone have been widely used owing to their various biological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity .
Action Environment
It is known that the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described affording, quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (15 h) and simple workup procedures .
生化分析
Biochemical Properties
3,4-Dimethyl-5-pyrazolone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . For instance, 3,4-Dimethyl-5-pyrazolone can act as a ligand, binding to specific enzymes and modulating their activity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits .
Cellular Effects
The effects of 3,4-Dimethyl-5-pyrazolone on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethyl-5-pyrazolone can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3,4-Dimethyl-5-pyrazolone exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to changes in their activity . Additionally, 3,4-Dimethyl-5-pyrazolone can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . These interactions can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-Dimethyl-5-pyrazolone in laboratory settings are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 3,4-Dimethyl-5-pyrazolone can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative damage .
Dosage Effects in Animal Models
The effects of 3,4-Dimethyl-5-pyrazolone vary with different dosages in animal models. At low doses, this compound has been shown to provide beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular homeostasis and induction of oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3,4-Dimethyl-5-pyrazolone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular targets . Additionally, 3,4-Dimethyl-5-pyrazolone can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 3,4-Dimethyl-5-pyrazolone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 3,4-Dimethyl-5-pyrazolone, influencing its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of 3,4-Dimethyl-5-pyrazolone is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 3,4-Dimethyl-5-pyrazolone may be localized to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . The precise localization of this compound can significantly influence its biochemical interactions and overall cellular impact.
属性
IUPAC Name |
3,4-dimethyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIXKQBKWRGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271100 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6628-22-4 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the research on 1-phenyl-3,4-dimethyl-5-pyrazolone be extrapolated to understand the reactivity of 3,4-dimethyl-5-pyrazolone?
A2: While both compounds share the core 3,4-dimethyl-5-pyrazolone structure, the presence of the phenyl group in 1-phenyl-3,4-dimethyl-5-pyrazolone can significantly alter its reactivity []. The phenyl group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. Therefore, directly extrapolating the reactivity of 1-phenyl-3,4-dimethyl-5-pyrazolone to 3,4-dimethyl-5-pyrazolone might not be accurate. Further research specifically focusing on 3,4-dimethyl-5-pyrazolone is needed to understand its unique reactivity profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




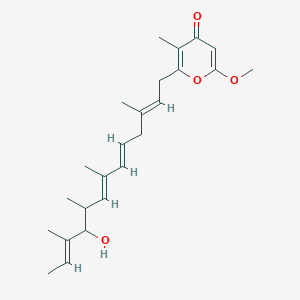

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)

